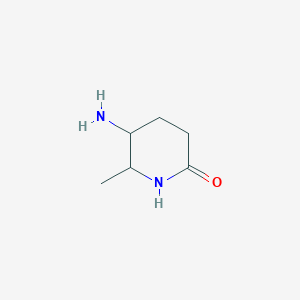

5-Amino-6-methylpiperidin-2-one

Description

Significance of the Piperidinone Core in Chemical Research

The piperidinone core is a privileged scaffold in medicinal chemistry due to its prevalence in numerous biologically active compounds and natural products. lifechemicals.com Its three-dimensional structure, limited number of rotatable bonds, and the presence of chirality offer distinct advantages in designing molecules that can interact with biological targets in ways that flat aromatic rings cannot. lifechemicals.com This allows for the engineering of more specific and effective protein-ligand interactions. lifechemicals.com

The versatility of the piperidinone ring allows for a wide range of chemical modifications, leading to diverse pharmacological activities. Piperidine-based structures are found in over 100 commercially available drugs with applications including antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic treatments. lifechemicals.com The development of efficient methods for synthesizing substituted piperidines remains a significant focus in modern organic chemistry. nih.gov

Academic Context of 5-Amino-6-methylpiperidin-2-one and Related Structures

This compound is a specific piperidinone derivative that has garnered attention within the academic and research communities. Its structure features an amino group at the 5-position and a methyl group at the 6-position of the piperidinone ring. uni.lu This particular arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.

The synthesis of such piperidinone structures can be achieved through various methods, including multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis, which combines an aldehyde, a β-keto-ester, and an amine. wikipedia.org Modern variations of this reaction allow for the synthesis of a diverse range of substituted piperidones. wikipedia.org

Research into chiral 2-substituted-6-methyl 2,3-dihydropyridinones, which are precursors to compounds like this compound, has demonstrated their utility in constructing complex chiral polyfunctional piperidine-based compounds. rsc.org The methyl group can be functionalized, and other groups can be introduced at various positions on the ring, highlighting the synthetic versatility of these structures. rsc.org

The table below provides a summary of key information for this compound and a related hydrochloride salt.

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C6H12N2O |

| InChI Key | UEZYMIDVESAFOD-UHFFFAOYSA-N |

| Related Compound | This compound hydrochloride |

| CAS Number (hydrochloride) | 2098107-90-3 |

Table 1: Identifiers for this compound and its hydrochloride salt. uni.luchemsrc.com

Further research into the synthesis and reactions of this compound and its derivatives will undoubtedly continue to provide valuable insights and tools for the advancement of organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-5(7)2-3-6(9)8-4/h4-5H,2-3,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZYMIDVESAFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521412-60-1 | |

| Record name | 5-amino-6-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 6 Methylpiperidin 2 One and Analogues

Strategies for Piperidinone Core Formation

The formation of the piperidinone ring is the cornerstone of synthesizing 5-Amino-6-methylpiperidin-2-one and related structures. Cyclization reactions are the most common and effective strategies to construct this six-membered heterocyclic system. These reactions can be broadly categorized into intramolecular and intermolecular approaches, each with its own set of methodologies.

Cyclization Reactions

Cyclization reactions involve the formation of the piperidinone ring from an acyclic precursor. The choice of cyclization strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Intramolecular cyclization is a powerful strategy for the synthesis of piperidin-2-ones, often allowing for high levels of stereocontrol. One notable approach begins with readily available chiral starting materials, such as amino acids, to establish the desired stereochemistry early in the synthetic sequence. For instance, the synthesis of enantiopure 5-aminopiperidin-2-ones has been achieved starting from aspartic acid. acs.org This method involves the regioselective functionalization of a bis-electrophilic intermediate followed by lactamization to form the piperidinone ring. acs.org The stereochemistry at the C5 position is controlled by the chirality of the starting aspartic acid. The introduction of a methyl group at the C6 position can be accomplished through diastereoselective C-alkylation of the corresponding N-protected lactam. acs.org

Another intramolecular strategy involves the reductive cyclization of a conjugated keto-azide intermediate. This method has been successfully applied to the synthesis of 2,3,6-trisubstituted piperidines and can be adapted for piperidinone synthesis. In a related context, the cyclization of 6-oxoamino acid derivatives has been used to form 2,6-disubstituted piperidines. whiterose.ac.uk This approach is particularly relevant for the synthesis of 6-methyl-substituted piperidinones.

A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, presents a metal-free method to synthesize 1,3-oxazinane-2,5-diones, which are structurally related to piperidinones. frontiersin.org This reaction proceeds through the protonation of the diazo compound, followed by intramolecular nucleophilic attack from the carbamate (B1207046) to release nitrogen gas and form the cyclic structure. frontiersin.org

| Starting Material | Key Transformation | Product | Reference |

| Aspartic Acid | Regioselective functionalization and lactamization | Enantiopure 5-aminopiperidin-2-one | acs.org |

| Conjugated Keto-azide | Intramolecular reductive cyclization | 2,3,6-trisubstituted piperidine (B6355638) | |

| 6-Oxoamino Acid Derivatives | Reductive cyclization | 2,6-disubstituted piperidines | whiterose.ac.uk |

| N-Cbz-protected Diazoketones | Brønsted acid-catalyzed intramolecular cyclization | 1,3-oxazinane-2,5-diones | frontiersin.org |

Intermolecular cyclization strategies for piperidinone synthesis often involve the reaction of two or more components to build the heterocyclic ring in a single or multi-step sequence. A classic example is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an aldehyde, a β-keto ester derivative, and ammonia (B1221849) or a primary amine to form a 4-piperidone. acs.org This method is particularly useful for creating symmetrically substituted piperidones. acs.org

Another versatile intermolecular approach is the aza-Diels-Alder reaction, where a diene reacts with an imine (the dienophile) to form a tetrahydropyridine, which can then be converted to a piperidinone. The use of an in situ generated highly reactive methanimine (B1209239) in an aza-Diels-Alder reaction has been explored for the synthesis of simple piperidine-based N-heterocycles in an aqueous medium. acs.org The steric and electronic properties of the diene play a crucial role in the efficiency of trapping the methanimine. acs.org

More recently, chiral 2-substituted-6-methyl-2,3-dihydropyridinones have been synthesized via an asymmetric vinylogous Mannich reaction. rsc.org These compounds serve as versatile intermediates for the synthesis of polyfunctional piperidine-based compounds. The 6-methyl group in these dihydropyridinones can be further functionalized, offering a pathway to complex piperidine derivatives. rsc.org

| Reactants | Reaction Type | Key Intermediate/Product | Reference |

| Aldehyde, β-keto ester, ammonia/amine | Petrenko-Kritschenko synthesis | 4-Piperidone | acs.org |

| Diene, Imine | Aza-Diels-Alder reaction | Tetrahydropyridine | acs.org |

| 1,3-bis-trimethysily enol ether, Aldimine | Asymmetric vinylogous Mannich reaction | Chiral 2-substituted-6-methyl 2,3-dihydropyridinone | rsc.org |

The aza-Michael-Michael annulation, also known as a double aza-Michael addition, is an atom-efficient method for the synthesis of piperidone cores. This strategy typically involves the reaction of a primary amine with a divinyl ketone. The reaction proceeds through a tandem sequence of two conjugate additions to form the six-membered ring. This method has been successfully employed to access chiral 2-substituted 4-piperidones, which are valuable building blocks for more complex molecules. acs.orgacs.org

The reaction conditions for the double aza-Michael addition can be optimized by careful selection of the solvent system. For instance, a mixture of acetonitrile (B52724) and aqueous sodium bicarbonate has been shown to be effective. acs.org The use of a chiral primary amine, such as S-α-phenylethylamine, allows for the synthesis of diastereomeric 2-substituted-4-piperidones. acs.org While this strategy directly leads to 4-piperidones, modifications of the starting materials could potentially be adapted for the synthesis of 2-piperidones. Although attempts to synthesize piperidin-2-ones via an aza-Michael-Michael annulation have been reported as unsuccessful in some cases, the related double aza-Michael addition to form piperidinones is a well-established method. acs.org

| Reactants | Key Features | Product | Reference |

| Divinyl Ketone, Primary Amine | Atom-efficient, tandem conjugate additions | 2-Substituted 4-piperidone | acs.orgacs.org |

| Divinyl Ketone, Chiral Primary Amine | Diastereoselective synthesis | Diastereomeric 2-substituted 4-piperidones | acs.org |

The Dieckmann cyclization is a well-established intramolecular condensation reaction of a diester in the presence of a base to form a β-keto ester. This reaction is widely used for the formation of five- and six-membered rings and is a key method for the synthesis of 4-piperidones. nih.gov The typical procedure involves the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, followed by the Dieckmann condensation of the resulting aminodicarboxylate ester, and subsequent hydrolysis and decarboxylation to yield the 4-piperidone.

While the Dieckmann cyclization is a powerful tool, it is an equilibrium-driven process and requires careful control of reaction conditions to avoid side reactions such as the retro-Dieckmann reaction. nih.gov The choice of base and solvent can significantly impact the yield of the cyclized product. A pseudo-Dieckmann reaction has also been developed for the synthesis of indoline-fused piperidinones, demonstrating the versatility of this cyclization strategy.

| Starting Material | Reaction Type | Key Product | Reference |

| Aminodicarboxylate Ester | Intramolecular Dieckmann Condensation | 4-Piperidone | |

| Substrates of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph | Dieckmann Cyclization | Piperazine-2,5-diones | nih.gov |

| α-amino substituted amides | Pseudo-Dieckmann Reaction | Indoline-piperidinones |

Radical cyclization reactions offer a powerful and often stereoselective means of constructing piperidine and piperidinone rings. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated functional group, such as an alkene or alkyne, to form the cyclic system.

One approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.gov The nature of the radical stabilizing group and the hydrogen atom donor can influence the stereochemical outcome of the reaction. For instance, the use of tris(trimethylsilyl)silane (B43935) as a radical mediator has been shown to unexpectedly enhance the diastereoselectivity in the synthesis of 2,4-disubstituted piperidines compared to the more traditional tributyltin hydride. nih.gov This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

Furthermore, radical-ionic cascade reactions have been developed for the synthesis of fused piperidinones. These cascades can involve the addition of an α-iodoester to an enoxime, followed by a 5-exo-trig cyclization to form an alkoxyaminyl radical, which then undergoes lactamization to yield the piperidinone. Intramolecular cyclization of β-amino and β-ammonio radicals also provides a synthetic route to azabicyclic systems, which are structurally related to piperidines. nih.gov

| Radical Precursor | Key Features | Product | Reference |

| 7-substituted-6-aza-8-bromooct-2-enoates | 6-exo radical cyclization, high diastereoselectivity with (TMS)3SiH | 2,4-disubstituted piperidines | nih.gov |

| Chiral allylsilanes with an oxime moiety | Radical-ionic cascade, 5-exo-trig cyclization | Fused piperidinones | |

| 1-(2-phenylselenoethyl)-1,2,5,6-tetrahydropyridine derivatives | Intramolecular cyclization of β-amino radicals | Azabicyclic systems | nih.gov |

Reductive Amination Pathways

Reductive amination is a cornerstone in the synthesis of piperidine rings, offering a direct method for forming the crucial C-N bond. This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the in-situ formed imine or enamine intermediates.

A prominent example is the double reductive amination (DRA) of dicarbonyl compounds. This method has been effectively utilized for the synthesis of polyhydroxypiperidines, which are structurally related to this compound. The DRA of a dicarbonyl substrate derived from a sugar can provide control over the stereochemistry of the resulting piperidine. For instance, the reaction of 5-keto-D-glucose with benzhydrylamine using sodium cyanoborohydride as the reducing agent yields a deoxynojirimycin derivative with high diastereoselectivity. chim.it The versatility of this method is enhanced by the wide availability of various amines, allowing for the introduction of diverse substituents on the nitrogen atom. chim.it

Intramolecular reductive amination is another powerful strategy. This involves the cyclization of a precursor molecule containing both an amino group and a carbonyl or a group that can be converted to a carbonyl. This approach is particularly useful for synthesizing polyhydroxy piperidine azasugars from carbohydrate-based precursors. researchgate.net The reaction proceeds through the formation of an imine or enamine, which is then reduced to form the piperidine ring. researchgate.net

The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome of the reductive amination. Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a versatile route to functionalized piperidines. These reactions often involve the displacement of a leaving group on a pre-formed ring or a linear precursor that subsequently cyclizes.

One strategy involves the reaction of a protected β-aminoalkyl zinc iodide with an electrophile like 3-chloro-2-(chloromethyl)prop-1-ene, followed by cyclization to yield 5-methylenepiperidines. whiterose.ac.uk This method has been applied to the synthesis of enantiomerically enriched piperidines starting from amino acids. whiterose.ac.uk

Another approach utilizes the double nucleophilic substitution reaction of a di-tosylated precursor with an amine, such as benzylamine, to form the piperidine ring. whiterose.ac.uk This method has been used in the synthesis of enantiomerically pure 6-methylpipecolic acid. whiterose.ac.uk

Furthermore, 5-chloroindolizines, which contain a piperidine-like fused ring system, readily undergo nucleophilic substitution at the 5-position with various nucleophiles, including amines, alkoxides, and sulfur nucleophiles. nih.govresearchgate.net This highlights the potential for introducing an amino group at a position analogous to the 5-position in this compound.

Condensation Reactions

Condensation reactions are fundamental in the synthesis of heterocyclic compounds, including piperidin-2-ones. These reactions typically involve the formation of a carbon-nitrogen bond followed by cyclization.

A common strategy is the condensation of an amine with a dicarbonyl compound or a functionalized carboxylic acid derivative. For example, the synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been achieved through the condensation of D-phenylglycinol with 5-chloropentanoyl chloride, which cyclizes to form the lactam ring. researchgate.net

The Pictet-Spengler reaction, a type of condensation reaction, can be utilized in a one-pot α-amination/cyclization sequence. This method allows for the direct "stitching" of an α-carbon of an amide to a heteroarene, with the amino moiety acting as a linchpin, to form complex heterocyclic structures. nih.gov

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools for constructing the piperidine skeleton.

[5+1] Annulations

While specific examples for the direct synthesis of this compound via [5+1] annulation are not prevalent in the provided search results, the general principle involves the reaction of a five-atom component with a one-atom component to form a six-membered ring. This strategy is a recognized method for constructing cyclic systems.

Hydrogen Borrowing Annulation

Hydrogen borrowing, also known as hydrogen autotransfer, is an efficient and atom-economical process for forming C-N bonds. acs.orgcsic.es This methodology involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then reacts with an amine to form an imine. The metal hydride, formed during the initial oxidation, then reduces the imine to the corresponding amine, regenerating the catalyst. acs.orgcsic.es

This strategy has been successfully applied to the synthesis of substituted piperidines. For instance, the annulation of a diol with an amine, catalyzed by an iridium complex, can produce piperidines with high diastereoselectivity. sci-hub.se The reaction of a γ-substituted diol with an amine proceeds with complete fidelity, transferring the stereochemistry from the diol to the piperidine product. sci-hub.se This method has been used to synthesize C3-substituted and 2,3-disubstituted piperidines. sci-hub.se The iridium(III)-catalyzed synthesis of 4-piperidinols from 1,3,5-pentanetriol (B42939) and primary amines further demonstrates the utility of this approach. nih.gov

Stereoselective and Asymmetric Synthesis

Controlling the stereochemistry during the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Asymmetric synthesis of piperidine derivatives can be achieved through various strategies. One approach involves the use of a chiral auxiliary. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been accomplished using D-phenylglycinol as a chiral auxiliary. researchgate.net The alkylation of the resulting lactam can proceed with high diastereoselectivity. researchgate.net

The use of chiral catalysts is another powerful method. Asymmetric hydrogenation of a tetrasubstituted ene-ester has been a key step in the enantioselective synthesis of a renin inhibitor containing a piperidine core. acs.org

Furthermore, enzymatic reactions offer a highly selective means to produce chiral amines and their derivatives. Transaminases (TAs) have been employed in the enantio-complementary synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the desired product can be obtained with high enantiomeric excess. acs.org

Stereoselective approaches also include substrate-controlled reactions where existing stereocenters in the starting material direct the formation of new stereocenters. For instance, in the hydrogen borrowing annulation of enantiopure γ-substituted diols, the stereochemistry at the γ-position of the diol is faithfully transferred to the resulting piperidine. sci-hub.se

The table below summarizes the key synthetic methodologies and their applications in the synthesis of piperidine derivatives.

| Synthetic Methodology | Key Features | Example Application | Reference(s) |

| Reductive Amination | Direct C-N bond formation; use of dicarbonyls and amines. | Synthesis of polyhydroxypiperidines. | chim.it, researchgate.net |

| Nucleophilic Substitution | Displacement of a leaving group; versatile for functionalization. | Synthesis of enantiomerically enriched 5-methylenepiperidines. | whiterose.ac.uk, nih.gov, researchgate.net |

| Condensation Reactions | Formation of C-N bond followed by cyclization. | Synthesis of N-protected 3-methylpiperidin-2-one. | researchgate.net, nih.gov |

| Hydrogen Borrowing Annulation | Atom-economical C-N bond formation; in-situ activation of alcohols. | Stereocontrolled synthesis of substituted piperidines from diols and amines. | sci-hub.se, nih.gov, acs.org, csic.es |

| Asymmetric Synthesis | Control of stereochemistry; use of chiral auxiliaries, catalysts, or enzymes. | Enantioselective synthesis of piperidine derivatives using chiral auxiliaries or transaminases. | researchgate.net, acs.org, acs.org |

Chiral Auxiliaries in Piperidinone Synthesis

The use of chiral auxiliaries represents a classical and robust strategy for inducing stereoselectivity in the synthesis of piperidinone rings. nih.govresearchgate.net This method involves the temporary attachment of a chiral molecule, derived from readily available natural sources like amino acids or terpenes, to a substrate. nih.govresearchgate.net This auxiliary then directs the stereochemical course of a subsequent bond-forming reaction, after which it is cleaved to yield the desired enantiomerically enriched product. researchgate.net

A variety of chiral auxiliaries have been successfully employed in asymmetric synthesis. nih.govresearchgate.net For instance, Evans' oxazolidinones and Corey's, Yamada's, and Enders' auxiliaries have seen widespread application in the construction of complex chiral molecules. nih.gov In the context of piperidinone synthesis, these auxiliaries can be used to control the stereochemistry of alkylation, aldol, and Diels-Alder reactions, which are key steps in the formation of the piperidinone core. researchgate.net The diastereomeric excess achieved in these reactions is often very high, a testament to the effective stereochemical control exerted by the auxiliary. researchgate.net A newer chiral auxiliary, (R)-piperidin-3-ol, has also been shown to be effective in the stereoselective synthesis of α-hydroxy aldehydes, which can be precursors to chiral piperidones. nih.gov

| Chiral Auxiliary Type | Common Precursors | Key Reaction Types | Typical Diastereomeric Excess (d.e.) |

| Oxazolidinones (Evans) | Amino acids | Alkylation, Aldol Reactions, Diels-Alder | >90% researchgate.net |

| Hydrazones (Enders) | Amino acids | Alkylation | >95% nih.gov |

| (R)-piperidin-3-ol | (R)-piperidin-3-ol | Aldehyde synthesis | Not specified nih.gov |

Enantioselective Catalytic Approaches

Moving beyond stoichiometric chiral auxiliaries, enantioselective catalysis offers a more atom-economical and efficient pathway to chiral piperidinones. These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Palladium-Catalyzed Methods

Palladium catalysis is a powerful tool for the synthesis of chiral nitrogen-containing heterocycles. dicp.ac.cnnih.gov For instance, the asymmetric hydrogenation of pyrazin-2-ols, catalyzed by a palladium complex with a chiral ligand like (R)-TolBINAP, can produce chiral piperazin-2-ones with up to 90% enantiomeric excess (e.e.). dicp.ac.cnrsc.org Another approach involves the palladium-catalyzed carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing an amine group, which provides access to a variety of chiral pyrrolidines and piperidines in good yields and high enantioselectivities (up to 96.5:3.5 e.r.). nih.gov Furthermore, palladium-catalyzed cyclization of optically active urethans has been shown to proceed with highly efficient intramolecular chirality transfer to form piperidines. capes.gov.br

Gold(I)-Catalyzed Methods

Gold catalysis has emerged as a potent method for activating unsaturated bonds toward nucleophilic attack. longdom.org Specifically, gold(I) catalysts, being "soft" acids, can activate the triple bond of propargylic alcohols bearing a terminal nitrogen functionality. longdom.org This initiates a Meyer-Schuster rearrangement to form α,β-unsaturated ketones, which then undergo an intramolecular aza-Michael addition to yield piperidines with a carbonyl group. longdom.org This valency-controlled approach allows for divergent synthesis, as gold(III) catalysts promote a different reaction pathway. longdom.org The efficiency of chirality transfer in gold-catalyzed reactions, such as the synthesis of chiral cyclopentadienyl (B1206354) esters from chiral enynyl esters, can be excellent, proceeding through a chiral bent allene (B1206475) gold complex intermediate. nih.gov

Nickel-Catalyzed Hydroalkenylation

Nickel-catalyzed reactions have proven effective for the formation of carbon-carbon bonds. In the context of forming piperidine-like structures, nickel-catalyzed anti-Markovnikov hydroarylation of unactivated alkenes can be used. youtube.com While this specific example focuses on hydroarylation, the underlying principles of activating alkenes with nickel catalysts can be extended to intramolecular hydroalkenylation reactions to form heterocyclic rings. The choice of ligand is crucial for catalyst stability and selectivity. youtube.com

Iridium(III)-Catalyzed Cyclization

Iridium catalysts have shown utility in the synthesis of heterocyclic compounds. For example, iridium(III)-catalyzed regioselective cyclization of oximes with iodonium (B1229267) ylides can produce multisubstituted heterocyclic N-oxides under mild, redox-neutral conditions. nih.gov This method involves a proposed C-H bond activation and the formation of a five-membered iridacycle intermediate. nih.gov While this example leads to N-oxides, the principle of iridium-catalyzed cyclization is applicable to the formation of other heterocycles like piperidines.

Borenium-Catalyzed Hydrogenation

A more recent development in catalysis is the use of main-group elements, such as boron. Borenium ions, stabilized by mesoionic carbenes, can efficiently catalyze the reduction of pyridines to piperidines using a combination of hydrosilane and hydrogen gas. nih.gov Deuterium labeling studies have indicated a reversible hydrosilylation of the pyridine (B92270) ring, which ultimately leads to its full reduction. nih.gov This method represents a move towards more sustainable, metal-free catalytic systems.

| Catalytic Method | Catalyst/Ligand | Precursor Type | Product Type | Enantiomeric/Diastereomeric Ratio |

| Palladium-Catalyzed Asymmetric Hydrogenation | Pd(OCOCF3)2/(R)-TolBINAP | Pyrazin-2-ols | Chiral Piperazin-2-ones | Up to 90% e.e. dicp.ac.cnrsc.org |

| Palladium-Catalyzed Carbenylative Amination | Palladium/GF-Phos | N-tosylhydrazones and (E)-vinyl iodides | Chiral Piperidines | Up to 96.5:3.5 e.r. nih.gov |

| Gold(I)-Catalyzed Cyclization | Gold(I) | Propargylic alcohols with terminal nitrogen | Piperidines with carbonyl group | Method dependent longdom.org |

| Iridium(III)-Catalyzed Cyclization | Iridium(III) | Oximes and iodonium ylides | Heterocyclic N-Oxides | Regioselective nih.gov |

| Borenium-Catalyzed Hydrogenation | Borenium ion | Pyridines | Piperidines | Not specified as asymmetric nih.gov |

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of complex molecules like amino acids and amides. rug.nl These enzymatic methods offer high selectivity and efficiency, often under mild reaction conditions.

A notable biocatalytic strategy involves the use of transaminases in aza-Michael reactions to produce piperidine scaffolds enantioselectively. researchgate.netmmu.ac.uk This approach utilizes a transaminase to convert a prochiral ketoenone into a highly functionalized cyclic product in a one-pot reaction. researchgate.net The process is driven by the reversible nature of the transaminase step, which, when coupled with a spontaneous intramolecular aza-Michael reaction, shifts the equilibrium towards the desired piperidine product. researchgate.net This methodology has been successfully applied to the synthesis of 2,6-disubstituted piperidines, demonstrating excellent regio- and stereoselectivity. researchgate.netmmu.ac.uk For instance, the synthesis of (-)-pinidinone (B1243740) has been achieved with good yield and high levels of enantioselectivity and diastereoselectivity using this transaminase-triggered approach. researchgate.net

Diastereoselective Synthesis

Achieving high diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters. Several methods have been developed for the diastereoselective synthesis of substituted piperidin-2-ones.

One effective approach involves the diastereoselective hydroxylation of N-protected 6-substituted piperidin-2-ones. nih.gov By treating the lithium enolate of these compounds with (+)-camphorsulfonyloxaziridine, hydroxylation occurs with high yield and excellent diastereoselectivity. nih.gov This method has been instrumental in the synthesis of (2S,5R)-5-hydroxylysine. nih.gov

Another powerful strategy is the one-pot, five-component reaction of aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297). nih.gov This cascade reaction, involving Knoevenagel condensation, Michael addition, and Mannich reaction, yields highly substituted 2-piperidinones with up to four stereocenters, and remarkably, only one diastereomer is formed. nih.gov

Furthermore, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one highlights the influence of protecting groups on diastereoselectivity. researchgate.net Alkylation of the unprotected precursor with s-BuLi resulted in a single diastereomer, whereas the protected version yielded a mixture of diastereomers. researchgate.net

Control of Absolute Configuration

The control of absolute configuration is a fundamental aspect of stereoselective synthesis. In the context of this compound and its analogues, various techniques are employed to establish the desired stereochemistry.

The absolute configuration of stereoisomers can be determined through a combination of diastereoselective synthesis, chemical interconversion methods, and X-ray crystallography. nih.gov For instance, the eight stereoisomers of 5-amino-1,3,5-triphenyl-pentane-1,3-diol were successfully separated and their absolute configurations assigned using these methods. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is also a critical tool for separating enantiomers and determining enantiomeric purity. researchgate.netnih.gov

In the synthesis of rakicidin A, a cyclic depsipeptide with five chiral centers, computational calculations and structural comparisons with known natural products were used to predict the most likely stereochemistry. nih.gov The total synthesis of the proposed structure then confirmed the absolute configuration. nih.gov Similarly, the absolute configuration of racemic trans-1-amino-2-dimethylaminocyclohexane was confirmed by X-ray single crystal diffraction of a derivative after resolution of the racemate. researchgate.net

Introduction and Functionalization of Amino and Methyl Moieties

The introduction and subsequent modification of amino and methyl groups are key steps in the synthesis of this compound and related structures.

The amino group can be introduced into the piperidine ring through various synthetic transformations. One common method involves the reduction of a nitro group. For example, a five-nitropentanoic acid ester intermediate can be reduced to the corresponding piperidinone. youtube.com Another approach is the reductive amination of a ketone precursor. nih.gov In a multi-step synthesis of σ1 receptor ligands, an amino moiety was introduced after the formation of the core piperidine structure. nih.gov

In a five-component reaction for synthesizing polysubstituted 2-piperidinones, ammonium acetate or aqueous ammonia serves as the nitrogen source, directly incorporating the amino functionality into the piperidine ring during the cascade reaction. nih.gov Furthermore, a three-component catalytic amino etherification of alkenes has been developed, allowing for the incorporation of a wide range of aliphatic amines. acs.org

The introduction of a methyl group onto the piperidine ring is often achieved through alkylation reactions. In the asymmetric synthesis of a 3-methylpiperidin-2-one derivative, methylation was accomplished by treating the piperidin-2-one with s-BuLi followed by an alkylating agent. researchgate.net

Palladium-catalyzed C-H methylation has also emerged as a powerful tool. rsc.org For instance, the ortho C-H methylation of arenes bearing a directing group can be achieved using trimethylboroxine (B150302) or methyl boronic acid. rsc.org While this example is on an aromatic system, the principle of directed C-H activation and methylation is a significant advancement in synthetic chemistry.

In the context of piperidine synthesis, the 6-methyl group of chiral 2-substituted-6-methyl 2,3-dihydropyridinones can be functionalized through alkylation reactions, providing access to a variety of multi-substituted piperidine-based compounds. rsc.org Furthermore, the reductive alkylation of a secondary amine with formaldehyde (B43269) and a reducing agent like NaBH(OAc)3 is a common method to introduce a methyl group onto the nitrogen atom of the piperidine ring. nih.gov

Coupling Reactions (e.g., Suzuki, Heck)

The introduction of aryl or vinyl groups onto the piperidinone core can be effectively achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. While specific examples for the direct functionalization of this compound are not extensively documented, the general applicability of these reactions to similar heterocyclic systems provides a strong basis for the synthesis of its analogues.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. researchgate.net For instance, the Suzuki coupling has been successfully employed in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and 6-aryl substituted pyridazinones, demonstrating its utility in creating C-C bonds on heterocyclic rings. mdpi.comnih.gov A plausible strategy for synthesizing 5-aryl-6-methylpiperidin-2-one analogues would involve the coupling of a 5-halopiperidin-2-one derivative with an appropriate arylboronic acid. The general mechanism for the Suzuki coupling involves an oxidative addition of the palladium catalyst to the halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction provides another powerful tool for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing substituted alkenes. The intramolecular Heck reaction, for example, has been used to construct complex ring systems, including piperidine-containing structures. princeton.edu The mechanism of the Heck reaction involves the oxidative addition of palladium to the halide, followed by migratory insertion of the alkene and a β-hydride elimination step to release the product. libretexts.org For the synthesis of analogues of this compound, a 5-alkenyl derivative could be envisioned through the coupling of a 5-halopiperidin-2-one with an alkene.

The table below summarizes the key features of Suzuki and Heck reactions relevant to the synthesis of functionalized piperidinones.

| Reaction | Key Reactants | Catalyst System | Key Features | Potential Application for Analogues |

| Suzuki-Miyaura Coupling | Organic Halide/Triflate, Organoboron Compound | Pd(0) complex, Base | Mild conditions, High functional group tolerance | Synthesis of 5-aryl-6-methylpiperidin-2-one |

| Heck Reaction | Unsaturated Halide/Triflate, Alkene | Pd catalyst, Base | Forms substituted alkenes, Useful for intramolecular cyclization | Synthesis of 5-alkenyl-6-methylpiperidin-2-one |

Optimization of Synthetic Routes

The efficiency of synthetic routes leading to this compound and its analogues can be significantly improved through systematic optimization of reaction conditions. Key areas of focus include enhancing reaction yields, improving product purity, and accelerating reaction times.

Strategies to enhance the yield of piperidinone synthesis often involve the careful selection of catalysts, solvents, and bases, as well as the control of reaction temperature and time. For palladium-catalyzed coupling reactions, the choice of ligand can have a profound impact on the yield. For example, in the Suzuki coupling of 2,6-dichloronicotinamide, the use of the PXPd2 catalyst in methanol (B129727) with K₂CO₃ as the base resulted in high regioselectivity and excellent yields. nih.gov The optimization of a 4-aminopiperidine (B84694) scaffold for inhibiting Hepatitis C virus assembly involved a systematic exploration of various analogues, which inherently required optimized coupling procedures to generate a library of compounds for screening. nih.gov

Improving the purity of the final product involves minimizing the formation of side products and facilitating their removal. In the context of the Heck reaction, the addition of silver salts can often prevent isomerization of the double bond in the product, thereby increasing its purity. princeton.edu For the synthesis of substituted piperidones, chromatographic techniques are commonly employed for purification. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also lead to purer products by minimizing handling and potential contamination between steps.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields and purity. rsc.org The use of microwave irradiation can significantly shorten reaction times compared to conventional heating methods. For instance, the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones from β-ketonitriles was achieved rapidly and efficiently. nih.gov Similarly, the synthesis of various pyrimidine (B1678525) derivatives has been expedited using microwave assistance, leading to better yields in shorter times. researchgate.netnih.gov A facile microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloropyridazinones has been developed, affording 6-aryl substituted derivatives in good yields within 30 minutes. nih.gov These examples highlight the potential of microwave technology to optimize the synthesis of this compound analogues.

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for related heterocyclic compounds.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Suzuki Coupling of 6-chloropyridazinones | Longer reaction times, lower yields | 30 minutes, good yields | nih.gov |

| Synthesis of Pyrimidine Derivatives | Hours, lower to moderate yields | Minutes, higher yields | researchgate.net |

| Synthesis of 7-amino-6-azaindoles | Not specified | Shorter reaction times | enamine.net |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance to minimize environmental impact. This includes the use of renewable starting materials, safer solvents, and more energy-efficient processes.

A significant advancement in the green synthesis of piperidinone derivatives is the production of 6-methylpiperidin-2-one (B167070) from biomass-derived triacetic acid lactone. This process represents a sustainable alternative to traditional petroleum-based synthetic routes. The synthesis of N-substituted piperidones has also been approached from a green chemistry perspective, aiming to reduce the use of hazardous reagents and solvents. researchgate.net The use of amino acids as starting materials for piperidone synthesis is another promising green approach. researchgate.net

Transition Metal-Free Methodologies

The development of synthetic routes to this compound and its analogues that avoid the use of transition metals is a significant area of research, driven by the need for more sustainable and cost-effective chemical processes. These methodologies often rely on the use of organocatalysts or strong bases to promote the key bond-forming reactions.

One notable transition metal-free approach involves the synthesis of substituted piperidine-2,6-diones, which are close structural analogues of the target compound. Research has demonstrated a facile and practical protocol for synthesizing these piperidine-2,6-diones in good to excellent yields. researchgate.net This method utilizes the reaction between substituted methyl acetates and acrylamides, promoted by a base in an appropriate solvent.

A key aspect of this methodology was the optimization of reaction conditions to maximize the yield of the desired piperidine-2,6-dione products. This involved a systematic screening of various bases and solvents.

Optimization of Reaction Conditions

The synthesis was optimized using the reaction of methyl phenylacetate (B1230308) and acrylamide (B121943) as a model system. The choice of base and solvent was found to be critical for the success of the reaction.

| Entry | Base | Solvent | Yield (%) |

| 1 | Various | Toluene | Trace |

| 2 | Various | EtOAc | Trace |

| 3 | Various | Hexane | Trace |

| 4 | Various | MeOH | 16 |

| 5 | Various | MeCN | 15 |

| 6 | KOtBu | DMF | 58 |

Table 1: Screening of solvents for the synthesis of 3-phenylpiperidine-2,6-dione. Reaction conditions: methyl phenylacetate (1a), acrylamide (2a), base, solvent. researchgate.net

From the screening process, potassium tert-butoxide (KOtBu) was identified as the most effective base, and dimethylformamide (DMF) was determined to be the most suitable solvent, providing the product in a 58% yield at room temperature. researchgate.net

Further optimization involved adjusting the reaction temperature. By performing the initial stage of the reaction at a lower temperature (-20 °C) before warming to room temperature, the yield of the desired product could be significantly improved.

Substrate Scope

With optimized conditions in hand, the versatility of this transition metal-free methodology was explored by examining the reaction with a variety of substituted methyl acetates and acrylamides. The protocol proved to be quite general, accommodating a range of functional groups on both reaction partners.

| Product | R¹ | R² | Yield (%) |

| 3a | Ph | H | 85 |

| 3b | 4-MeC₆H₄ | H | 82 |

| 3c | 4-MeOC₆H₄ | H | 80 |

| 3d | 4-FC₆H₄ | H | 81 |

| 3e | 4-ClC₆H₄ | H | 83 |

| 3f | 4-BrC₆H₄ | H | 84 |

| 3g | 3-MeOC₆H₄ | H | 81 |

| 3h | 2-Naphthyl | H | 78 |

| 3i | 2-Thienyl | H | 75 |

| 3j | Me | H | 65 |

| 3k | Et | H | 68 |

| 3l | Bn | H | 71 |

Table 2: Substrate scope for the synthesis of α-monosubstituted piperidine-2,6-diones. Reaction conditions: Substituted methyl acetate (6 mmol), acrylamide (3 mmol), KOtBu (6 mmol) in DMF (3 mL), at -20 °C for 0.5 h, then 25 °C for 6 h. Isolated yields. researchgate.net

The reaction demonstrated broad applicability with various aryl, heteroaryl, and alkyl substituents on the methyl acetate starting material, consistently providing good to excellent yields of the corresponding piperidine-2,6-diones. researchgate.net This robust and scalable protocol highlights the potential of transition metal-free methodologies for the efficient synthesis of piperidinone frameworks.

Reactivity and Reaction Mechanisms of 5 Amino 6 Methylpiperidin 2 One

General Reactivity Profiles of Piperidinone and Amino Lactam Systems

The reactivity of 5-Amino-6-methylpiperidin-2-one is governed by the interplay of its constituent functional groups: the cyclic amide (lactam), the primary amine, and the alkyl-substituted ring. Piperidinones, as a class, are valuable intermediates in organic synthesis. nih.govdtic.mil The piperidine (B6355638) structural motif is prevalent in numerous natural alkaloids and pharmaceuticals, highlighting its significance. nih.govnih.gov

The lactam moiety within the piperidinone ring possesses two primary sites of reactivity: the carbonyl group and the nitrogen atom. The carbonyl group is susceptible to nucleophilic attack, leading to ring-opening or reduction. The lactam nitrogen, while generally less reactive than an amine due to the delocalization of its lone pair into the carbonyl group, can still undergo reactions such as N-alkylation or N-acylation under appropriate conditions.

The exocyclic primary amino group at the C5 position is a key site for a wide array of chemical transformations. Its basicity and nucleophilicity allow for reactions such as acylation, alkylation, and diazotization, providing a handle for extensive functionalization and the synthesis of diverse derivatives. The stereocenters at C5 and C6 also play a crucial role in directing the stereochemical outcome of reactions.

Types of Chemical Transformations

The chemical transformations of this compound can be categorized into oxidation, reduction, and derivatization reactions, each offering a pathway to novel molecular architectures.

Oxidation Reactions

The oxidation of piperidine derivatives can lead to the formation of piperidones or other oxidized species. While specific oxidation studies on this compound are not extensively documented, the oxidation of related methylpiperidine derivatives has been investigated. For instance, the oxidation of N-substituted piperidines can be achieved using various oxidizing agents. acs.org In a study involving the oxidation of dienols to divinyl ketones using manganese(IV) oxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), the choice of oxidant was dependent on the substrate's reactivity and the product's stability. acs.org

Furthermore, the amino group itself can be a site for oxidation, although this can sometimes lead to complex product mixtures or degradation. The presence of other functional groups on the piperidine ring can influence the regioselectivity of the oxidation.

Reduction Reactions (e.g., Carbonyl Group Reduction)

The carbonyl group of the lactam in this compound is susceptible to reduction. Generally, the reduction of piperidones yields the corresponding piperidines. dtic.mil Various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), can be employed for this transformation. dtic.mil For example, the reduction of substituted piperidinones has been described as a method to access cis-configured 2,4-disubstituted 1-alkylpiperidines. nih.gov This involves the stereoselective hydrogenation of the unsaturated piperidinone followed by the reduction of the lactam group. nih.gov

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, particularly at the newly formed stereocenter at C2.

Derivatization Reactions

The presence of both a secondary lactam nitrogen and a primary exocyclic amine allows for a wide range of derivatization reactions.

Both the lactam nitrogen and the primary amino group can undergo N-alkylation and N-acylation. N-alkylation of piperidines is a common transformation, often carried out using an alkyl halide in the presence of a base. researchgate.net For the lactam nitrogen, alkylation typically requires stronger conditions due to its lower nucleophilicity compared to a free amine.

Acylation of the primary amino group at C5 can be readily achieved using acyl chlorides or anhydrides. This reaction is a standard method for introducing a variety of substituents and for protecting the amino group during other transformations. In related systems, such as chiral 2-substituted-6-methyl-2,3-dihydropyridinones, the 6-methyl group can be functionalized through acylation reactions, indicating the potential for similar reactivity in the this compound system under appropriate conditions. rsc.org

Table 1: Examples of N-Alkylation Conditions for Piperidine Systems

| Substrate Analogue | Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |

| Piperidine | Alkyl bromide/iodide | K2CO3 or NaH | DMF | Room Temp. or 0 °C | N-alkylpiperidine | researchgate.net |

| Piperidine | Alkyl halide | N,N-diisopropylethylamine | Acetonitrile (B52724) | Room Temp. | Tertiary amine | researchgate.net |

| Secondary amine | Formalin/Acetaldehyde | NaBH(OAc)3 | - | - | N-methyl/ethyl derivative | nih.gov |

This table presents generalized conditions for the N-alkylation of piperidine analogues, which can be considered for the derivatization of this compound.

The primary amino group at the C5 position is a versatile handle for various functional group interconversions. One of the key synthetic routes to primary amines is the Hofmann rearrangement of primary amides. acs.org This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom, using reagents like bromine and sodium hydroxide. acs.org This suggests that this compound could be synthesized from a precursor piperidine-5-carboxamide.

Another important reaction of primary aromatic and heterocyclic amines is diazotization, which involves treatment with a nitrous acid source (e.g., NaNO2, HCl) to form a diazonium salt. These diazonium salts are versatile intermediates that can be converted to a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions. The diazotization of weakly basic amines, such as those on a heterocyclic ring, can be achieved using reagents like tert-butyl nitrite (B80452) in the presence of an acid. researchgate.net While specific examples for this compound are not available, the diazotization of 5-aminoimidazoles has been reported, yielding diazoimidazoles or imidazolyl-5-diazonium salts depending on the reaction conditions. researchgate.net

The Curtius rearrangement of an acyl azide (B81097) is another method to generate an isocyanate intermediate, which can then be hydrolyzed to a primary amine. This has been utilized in the synthesis of a 6-Amino-5-oxo-1,2,3,5-tetrahydro-3-indolizinecarboxylic acid scaffold, a system with some structural similarity to the target compound. researchgate.net

Table 2: Potential Functional Group Interconversions of the Amino Group

| Starting Material Analogue | Reagents | Reaction Type | Product Analogue | Reference |

| Piperidine-5-carboxamide | Br2, NaOH | Hofmann Rearrangement | 5-Aminopiperidinone | acs.org |

| 5-Aminoimidazole | NaNO2, HCl | Diazotization | 5-Diazoimidazole | researchgate.net |

| Acyl azide | Heat | Curtius Rearrangement | Primary amine | researchgate.net |

This table outlines potential synthetic routes and transformations involving the amino group, based on established reactions in related chemical systems.

In-depth Analysis of this compound Reactivity and Reaction Mechanisms Remains Largely Unexplored

Despite its defined chemical structure, a comprehensive scientific exploration of the reactivity and reaction mechanisms of this compound is notably absent from publicly available research. While the compound is cataloged in chemical databases, detailed studies elucidating its reaction pathways, potential for radical cascade mechanisms, the influence of tautomerism on its reactivity, and the stereoselectivity of its reactions have not been published.

Chemical databases provide foundational information for this compound, including its molecular formula (C₆H₁₂N₂O) and structure. uni.lunih.gov The hydrochloride salt of the compound is also documented. chemsrc.com However, this information does not extend to its chemical behavior under various reaction conditions.

In contrast, the broader class of piperidinones, to which this compound belongs, has been the subject of extensive research. Studies on related compounds offer a glimpse into the potential reactivity that might be expected. For instance, research on the synthesis of other substituted piperidinones has detailed various reaction cascades. One such study demonstrated the synthesis of 2-methylpiperidine (B94953) and 6-methylpiperidin-2-one (B167070) from biomass-derived furfural (B47365) through a sequence of amination, hydrogenation, and ring rearrangement. Furthermore, an organophotocatalyzed [1+2+3] strategy has been developed for accessing diverse substituted 2-piperidinones.

Stereoselectivity is a critical aspect of the chemistry of piperidine derivatives, often achieved through methods like the Mannich reaction. This reaction can be guided by chiral pool-based approaches, the use of chiral auxiliaries, or asymmetric catalysis to control the formation of specific stereoisomers. While these methods are established for the synthesis of various piperidine alkaloids and derivatives, their specific application to this compound is not documented. nih.gov

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms, can significantly influence the reactivity of heterocyclic compounds. For example, studies on 2-amino-5,6-dimethylpyrimidin-4-one, a different nitrogen-containing heterocycle, have shown the presence of different tautomeric forms in the solid state. The equilibrium between such forms can dictate the reaction pathway, but specific investigations into the tautomeric possibilities of this compound and their effect on its reactivity are not available.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-Amino-6-methylpiperidin-2-one, NMR studies are essential for confirming the connectivity of atoms and the stereochemical relationship between the substituents on the piperidinone ring.

1D NMR (¹H, ¹³C)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons adjacent to the nitrogen atom and the carbonyl group will be deshielded and appear at a lower field. The coupling between adjacent protons would result in signal splitting, providing information about the connectivity of the carbon skeleton.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the lactam is characteristically found at a low field (around 170-180 ppm). The carbons bonded to the nitrogen atom also show a downfield shift. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which for this compound would be six, assuming free rotation and no conformational isomers.

Predicted NMR Data for this compound ¹H NMR Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.1-1.3 | Doublet |

| CH₂ (C3) | ~1.8-2.0 | Multiplet |

| CH₂ (C4) | ~2.1-2.3 | Multiplet |

| CH (C5) | ~3.0-3.2 | Multiplet |

| CH (C6) | ~3.3-3.5 | Multiplet |

| NH₂ | ~1.5-2.5 (broad) | Singlet |

| NH (amide) | ~7.0-8.0 (broad) | Singlet |

¹³C NMR Predicted Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~175 |

| CH₂ (C3) | ~30 |

| CH₂ (C4) | ~25 |

| CH (C5) | ~50 |

| CH (C6) | ~55 |

| CH₃ | ~15 |

2D NMR (COSY, NOESY, HMQC, HSQC, ¹H-¹⁵N long-range correlation)

Two-dimensional NMR techniques are instrumental in providing more complex structural information, including through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. Cross-peaks would be observed between the protons on C6 and the methyl group, as well as between the protons on adjacent methylene (B1212753) groups (C3, C4, and C5) and the methine protons (C5 and C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule, specifically the relative orientation of the amino and methyl groups. Through-space correlations between the protons of the methyl group and the proton on C5 would indicate a cis relationship, while their absence would suggest a trans relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups in this compound.

¹H-¹⁵N Long-Range Correlation: This technique would be useful for confirming the assignments of the nitrogen-bearing groups. Long-range couplings between the amide proton and the adjacent C6 proton, as well as between the amine protons and the C5 proton, would be observable.

NMR for Reactivity Predictions

NMR data can offer insights into the reactivity of this compound. The chemical shift of the amide proton can provide an indication of its acidity and hydrogen-bonding capability. The electron density at different positions in the molecule, which influences its nucleophilicity and electrophilicity, can be inferred from the ¹³C NMR chemical shifts. For example, the deshielded nature of the carbonyl carbon (C2) confirms its electrophilic character.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration |

| N-H (Amine) | 3300-3500 | Symmetric and Asymmetric Stretching |

| N-H (Amide) | 3200-3400 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Lactam) | 1650-1680 | Stretching |

| N-H (Amine/Amide) | 1550-1650 | Bending |

The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be a clear indication of the carbonyl group of the lactam. The N-H stretching vibrations of the primary amine and the secondary amide would appear as broad bands in the higher frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated amines and amides, such as those in this compound, typically exhibit weak absorptions in the far-UV region (below 200 nm) due to n→σ* and n→π* transitions. These absorptions are often not observed in standard UV-Vis spectra (200-800 nm). Therefore, underivatized this compound is not expected to show significant absorption in the near-UV or visible range. The compound is expected to be colorless.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

For this compound (molecular formula C₆H₁₂N₂O), the expected monoisotopic mass is approximately 128.09496 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass, thereby verifying the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule could include:

Loss of the amino group (-NH₂)

Loss of the methyl group (-CH₃)

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of CO.

Ring-opening followed by further fragmentation.

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 129.10224 | 127.3 |

| [M+Na]⁺ | 151.08418 | 133.8 |

| [M-H]⁻ | 127.08768 | 127.5 |

| [M+NH₄]⁺ | 146.12878 | 147.0 |

| [M+K]⁺ | 167.05812 | 131.8 |

| [M+H-H₂O]⁺ | 111.09222 | 121.6 |

| [M+HCOO]⁻ | 173.09316 | 146.4 |

| [M+CH₃COO]⁻ | 187.10881 | 170.9 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of molecular behavior based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT studies on piperidine (B6355638) derivatives have been performed to predict properties like heats of formation and to evaluate thermal stability through the calculation of bond dissociation energies. researchgate.net For instance, calculations at the B3LYP/6-311G** level of theory have been successfully used to determine the thermochemical properties of various substituted piperidines. researchgate.net While specific DFT data for 5-Amino-6-methylpiperidin-2-one is not extensively published, the established methodologies provide a clear framework for how such an analysis would be conducted to determine its geometric and electronic properties.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) analysis maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and transition states. For cyclic systems like piperidines, conformational analysis is crucial for understanding their dynamic behavior. nih.gov The presence of substituents, such as the amino and methyl groups in this compound, significantly influences the conformational preferences of the piperidinone ring. Detailed NMR studies and molecular dynamics calculations on related systems have been used to elucidate the predominant conformations in solution. nih.gov

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For similar organic molecules, the HOMO-LUMO gap has been calculated using DFT methods to understand their electronic transitions and reactivity. uni.lu

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni.lu The MEP map displays regions of varying electrostatic potential on the electron density surface. Red and yellow areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. For this compound, the carbonyl oxygen and the amino group would be expected to be regions of high negative potential. uni.lu

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are likely to be found. It provides a clear picture of chemical bonding, distinguishing between covalent bonds, lone pairs, and core electrons. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF analysis of this compound would reveal the precise locations of the electron pairs in the C-C, C-N, C-H, N-H, and C=O bonds, as well as the lone pairs on the nitrogen and oxygen atoms, offering a deeper understanding of its chemical structure.

Localized Orbital Locator (LOL) Analysis

A detailed Localized Orbital Locator (LOL) analysis for this compound has not been reported in the reviewed scientific literature. LOL analysis is a valuable tool in computational chemistry that provides a visual representation of electron localization in a molecule. It helps to distinguish between regions of high and low electron density, thereby identifying covalent bonds, lone pairs, and atomic cores.

For a molecule like this compound, an LOL analysis would be expected to reveal:

High LOL values in the regions of the C-C, C-N, C-H, N-H, and C=O bonds, indicating the covalent nature of these interactions.

Distinct regions of high localization corresponding to the lone pairs of electrons on the nitrogen and oxygen atoms. These sites are crucial for understanding the molecule's hydrogen bonding capabilities and nucleophilic character.

A visual depiction of the electron distribution around the chiral centers, which could provide insights into its stereochemical properties.

By mapping the electron localization, LOL analysis offers a chemically intuitive picture that complements other electronic structure methods.

Fukui Functions for Nucleophilic and Electrophilic Sites

Specific calculations of Fukui functions for this compound are not available in the current body of scientific literature. Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack. These functions are derived from the change in electron density as an electron is notionally added to or removed from the molecule.

Nucleophilic Attack: The Fukui function f+(r) indicates the propensity of a site to accept an electron. For this compound, the carbonyl carbon would be a predicted site for nucleophilic attack, a common feature in piperidone derivatives.

Electrophilic Attack: The Fukui function f-(r) highlights regions that are likely to donate electrons. The amino group and potentially the nitrogen atom within the piperidine ring would be expected to be primary sites for electrophilic attack.

Radical Attack: The function f0(r) predicts reactivity towards radical species.

Theoretical studies on related piperidine structures have utilized global reactivity parameters derived from HOMO and LUMO energies, which are conceptually related to Fukui functions, to understand their chemical reactivity.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data is used to characterize synthesized piperidinone derivatives, specific computational predictions of spectroscopic parameters for this compound are not extensively documented. However, DFT calculations are a well-established method for predicting various spectroscopic properties, including NMR chemical shifts. nih.gov

For instance, DFT studies have been successfully employed to predict the 1H and 13C NMR spectra of complex piperidine derivatives. nih.gov These calculations typically involve:

Geometry optimization of the molecule's possible conformations.

Calculation of the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO).

Conversion of the calculated shielding constants into chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS).

Such predictive studies for this compound would be invaluable for confirming its structure and assigning its experimental spectra. Discrepancies between predicted and experimental spectra can also reveal subtle conformational or electronic effects.

Below is a hypothetical table illustrating the kind of data that would be generated from such a predictive study.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C-Methyl | Data not available | Data not available |

| H at C3 | Data not available | Data not available |

| H at C4 | Data not available | Data not available |

| H at C5 | Data not available | Data not available |

| H at C6 | Data not available | Data not available |

| NH | Data not available | Data not available |

| NH2 | Data not available | Data not available |

This table is for illustrative purposes only, as specific predictive data for this compound is not available in the searched literature.

Reaction Mechanism Simulations

Simulations of reaction mechanisms for this compound are not specifically detailed in the available research. However, computational studies on the synthesis and reactions of piperidine and piperidinone derivatives provide a framework for how such simulations would be approached. acs.org

For example, DFT calculations can be used to model the reaction pathways for the synthesis of substituted piperidones. These simulations can:

Identify the transition states of key reaction steps.

Calculate the activation energies, providing insights into reaction kinetics.

Elucidate the stereochemical outcomes of reactions. acs.org

Reaction mechanism simulations for the formation of this compound could explore various synthetic routes, such as the cyclization of an appropriate amino acid derivative or the functionalization of a pre-existing piperidinone ring. These computational investigations are crucial for optimizing reaction conditions and understanding the underlying principles that govern the formation of such molecules.

Applications As a Synthetic Building Block

Incorporation into Complex Molecular Architectures

The inherent functionality of 5-Amino-6-methylpiperidin-2-one makes it an attractive starting material for the synthesis of complex molecules. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the lactam ring, along with the potential for functionalization at other positions, allows for a variety of chemical transformations. Chemists can leverage these features to construct elaborate molecular frameworks, which are often key components of biologically active compounds.

The piperidinone core is a prevalent motif in many natural products and synthetic compounds with significant biological activities. By utilizing this compound, chemists can access novel derivatives and explore new synthetic methodologies. The stereochemistry of the molecule, particularly when used in its enantiomerically pure form, is crucial for its interactions with biological targets.

Role in the Synthesis of Heterocyclic Systems

The reactivity of this compound lends itself to the synthesis of various heterocyclic systems. The amino and carbonyl functionalities can participate in cyclization and condensation reactions to form fused or spirocyclic structures.

Piperidine-Containing Frameworks

As a substituted piperidine (B6355638) itself, this compound serves as a direct precursor for more complex piperidine-containing frameworks. The piperidine ring is a common structural feature in a vast number of pharmaceuticals and natural products. nih.gov Synthetic strategies often involve the modification of the existing piperidine ring or its use as a scaffold to attach other molecular fragments.

For instance, the amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents at the 5-position. The lactam can be reduced to the corresponding piperidine, or the carbonyl group can be subjected to addition reactions. These transformations allow for the generation of a library of disubstituted and polysubstituted piperidine derivatives.

A variety of synthetic methods have been developed for the preparation of substituted piperidines, including those with 2,5-disubstitution patterns. whiterose.ac.uk These methods often employ strategies such as catalytic hydrogenation, Heck reactions, and ring-closing metathesis. whiterose.ac.uk While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general principles of piperidine synthesis are applicable.

Table 1: Examples of Reactions for Modifying Piperidine Frameworks

| Reaction Type | Reagents and Conditions | Resulting Modification |

| N-Acylation | Acyl chloride, base | Formation of an amide at the 5-amino position |

| N-Alkylation | Alkyl halide, base | Introduction of an alkyl group at the 5-amino position |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Formation of a secondary or tertiary amine at the 5-position |

| Lactam Reduction | Strong reducing agent (e.g., LiAlH₄) | Conversion of the piperidin-2-one to a piperidine |

Condensed Heterocycles

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of condensed heterocyclic systems, where another ring is fused to the piperidine core. Such structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for specific biological interactions.